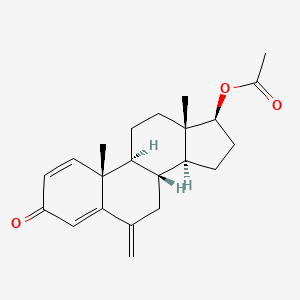
Acetyloxy Exemestane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetyloxy Exemestane is a derivative of Exemestane, a steroidal aromatase inhibitor used primarily in the treatment of estrogen-receptor-positive breast cancer. Exemestane works by irreversibly binding to the aromatase enzyme, thereby inhibiting the conversion of androgens to estrogens, which is crucial for the growth of certain types of breast cancer .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetyloxy Exemestane typically involves the acetylation of Exemestane. The process begins with Exemestane, which is subjected to acetylation using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the formation of the acetyloxy derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its efficacy and safety for medical use .
化学反応の分析
Types of Reactions
Acetyloxy Exemestane undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .
科学的研究の応用
Acetyloxy Exemestane has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and enzyme inhibition.
Medicine: Primarily used in the treatment of estrogen-receptor-positive breast cancer. It is also being investigated for its potential in preventing other hormone-dependent cancers.
Industry: Used in the production of pharmaceuticals and as a reference standard in quality control laboratories .
作用機序
Acetyloxy Exemestane exerts its effects by irreversibly binding to the active site of the aromatase enzyme. This binding prevents the enzyme from converting androgens to estrogens, thereby reducing the levels of estrogen in the body. The reduction in estrogen levels inhibits the growth of estrogen-receptor-positive breast cancer cells. The molecular targets involved include the aromatase enzyme and estrogen receptors .
類似化合物との比較
Similar Compounds
Anastrozole: A non-steroidal aromatase inhibitor that reversibly binds to the aromatase enzyme.
Letrozole: Another non-steroidal aromatase inhibitor with a similar mechanism of action to Anastrozole.
Formestane: A steroidal aromatase inhibitor similar to Exemestane but with different pharmacokinetic properties .
Uniqueness
Acetyloxy Exemestane is unique due to its irreversible binding to the aromatase enzyme, which leads to permanent inhibition. This characteristic makes it more effective in reducing estrogen levels compared to reversible inhibitors like Anastrozole and Letrozole. Additionally, its steroidal structure allows it to mimic the natural substrate of the enzyme, leading to more efficient inhibition .
特性
CAS番号 |
1160599-91-6 |
|---|---|
分子式 |
C22H28O3 |
分子量 |
340.5 g/mol |
IUPAC名 |
[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-6-methylidene-3-oxo-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C22H28O3/c1-13-11-16-17-5-6-20(25-14(2)23)22(17,4)10-8-18(16)21(3)9-7-15(24)12-19(13)21/h7,9,12,16-18,20H,1,5-6,8,10-11H2,2-4H3/t16-,17-,18-,20-,21+,22-/m0/s1 |
InChIキー |
WLKIMCPTBYFJGB-RLZRBERESA-N |
異性体SMILES |
CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=C)C4=CC(=O)C=C[C@]34C)C |
正規SMILES |
CC(=O)OC1CCC2C1(CCC3C2CC(=C)C4=CC(=O)C=CC34C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2-Chloro-4-pyridinyl)thio]-2-butanone](/img/structure/B13447451.png)
![(Z)-but-2-enedioic acid;2-[(Z)-[5-(trideuteriomethoxy)-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine](/img/structure/B13447458.png)
![Methyl 15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate](/img/structure/B13447468.png)
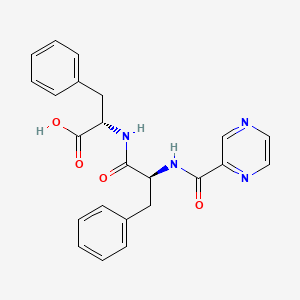
![Dispiro[2.2.3^{6}.2^{3}]undecan-8-ol](/img/structure/B13447475.png)
![3-[4-(tert-Butyl)phenyl]cyclobutanol](/img/structure/B13447480.png)
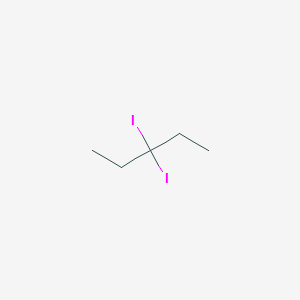
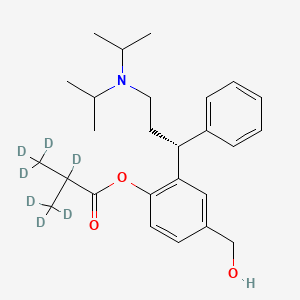
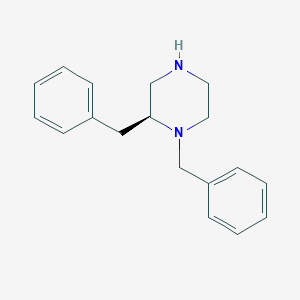
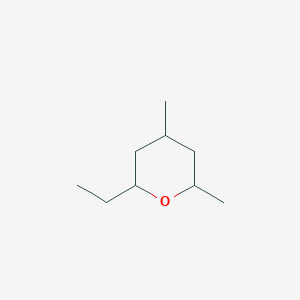

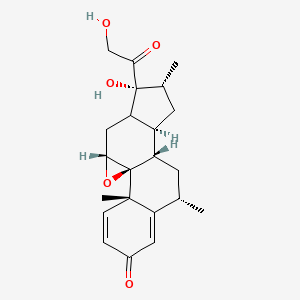
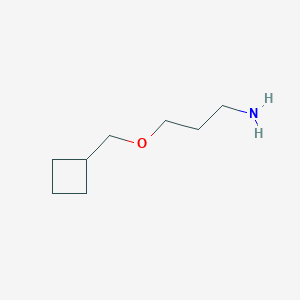
![[1-(1,3-Dioxaindan-5-yloxy)cyclopropyl]methanol](/img/structure/B13447526.png)
